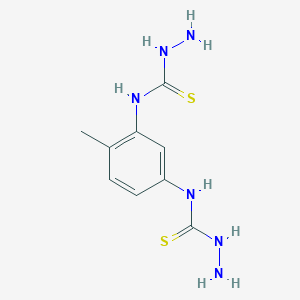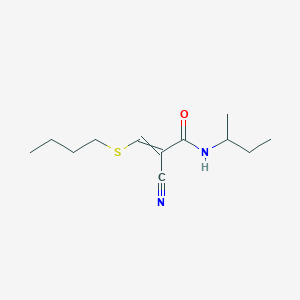
N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide is an organic compound with a complex structure that includes a butylsulfanyl group, a cyanoprop-2-enamide group, and a butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Nitrile Formation: The formation of the cyanoprop-2-enamide group through nitrile synthesis.
Amidation: The final step involves amidation to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The butylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Butan-2-yl)-2-(propan-2-yl)aniline
- N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
90279-87-1 |
|---|---|
Molecular Formula |
C12H20N2OS |
Molecular Weight |
240.37 g/mol |
IUPAC Name |
N-butan-2-yl-3-butylsulfanyl-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C12H20N2OS/c1-4-6-7-16-9-11(8-13)12(15)14-10(3)5-2/h9-10H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
QANLTLYQSFLKBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC=C(C#N)C(=O)NC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)

![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
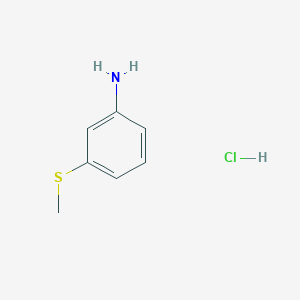
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
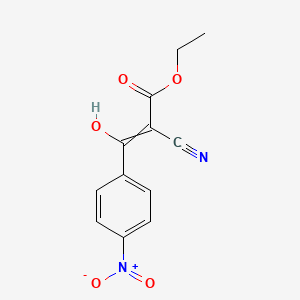
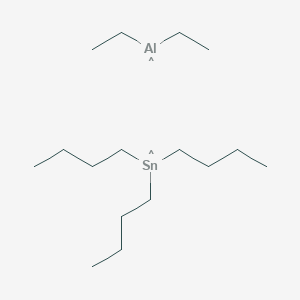
![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
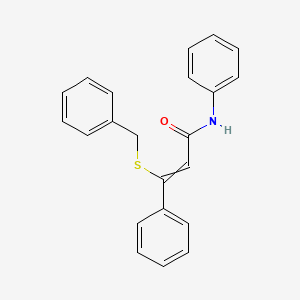
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
